molecular formula C22H25NO4S B12066571 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate

2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate

Cat. No.: B12066571
M. Wt: 399.5 g/mol
InChI Key: KTEBZVJGMARTOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Adrogolide involves several steps to ensure its stability and efficacy. The synthetic route typically includes the formation of the core structure followed by functional group modifications to enhance its pharmacological properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Adrogolide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of Adrogolide with varying degrees of activity and stability .

Properties

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate

InChI

InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3

InChI Key

KTEBZVJGMARTOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C

Origin of Product

United States

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